

Application Notes and Protocols: MHC Class I Binding Assay with OVA-E1 Peptide

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Compound of Interest

Compound Name: OVA-E1 peptide

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Introduction

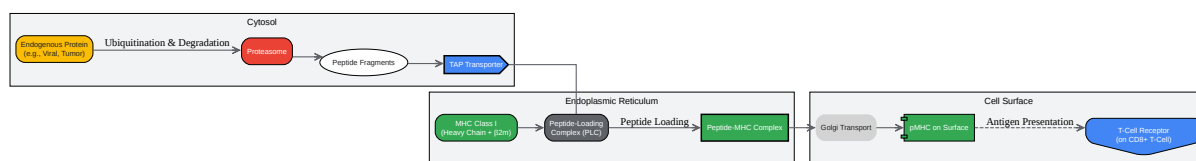
The presentation of antigenic peptides by Major Histocompatibility Complex (MHC) class I molecules on the cell surface is a cornerstone of the adaptive immune response, enabling the detection and elimination of virally infected or cancerous cells by CD8⁺ cytotoxic T lymphocytes (CTLs).^{[1][2][3]} The binding affinity between a peptide and an MHC class I molecule is a critical determinant of the stability and surface expression of the peptide-MHC (pMHC) complex, and consequently, a key factor in the peptide's immunogenicity.^[4] Therefore, accurately quantifying this interaction is vital for epitope discovery, vaccine design, and the development of immunotherapies.

This document provides detailed protocols for a competitive MHC class I binding assay using the well-characterized model antigen, Ovalbumin (OVA). Specifically, we focus on the immunodominant peptide derived from OVA, residues 257-264 (SIINFEKL), here referred to as "OVA-E1," and its binding to the murine MHC class I molecule H-2Kb.^{[5][6]} This assay is designed for researchers, scientists, and drug development professionals to determine the relative binding affinity of test peptides against a known high-affinity reference peptide.

The assay principle is based on the ability of a test peptide to compete with a high-affinity, fluorescently labeled probe peptide for binding to purified, empty MHC class I molecules.^{[7][8]} ^[9] The resulting decrease in fluorescent signal is proportional to the binding affinity of the test peptide, from which a half-maximal inhibitory concentration (IC₅₀) can be determined.

Signaling Pathway: MHC Class I Antigen Presentation

The diagram below illustrates the endogenous pathway for processing and presenting intracellular antigens, such as those from viral proteins or tumor-specific proteins, on MHC class I molecules.

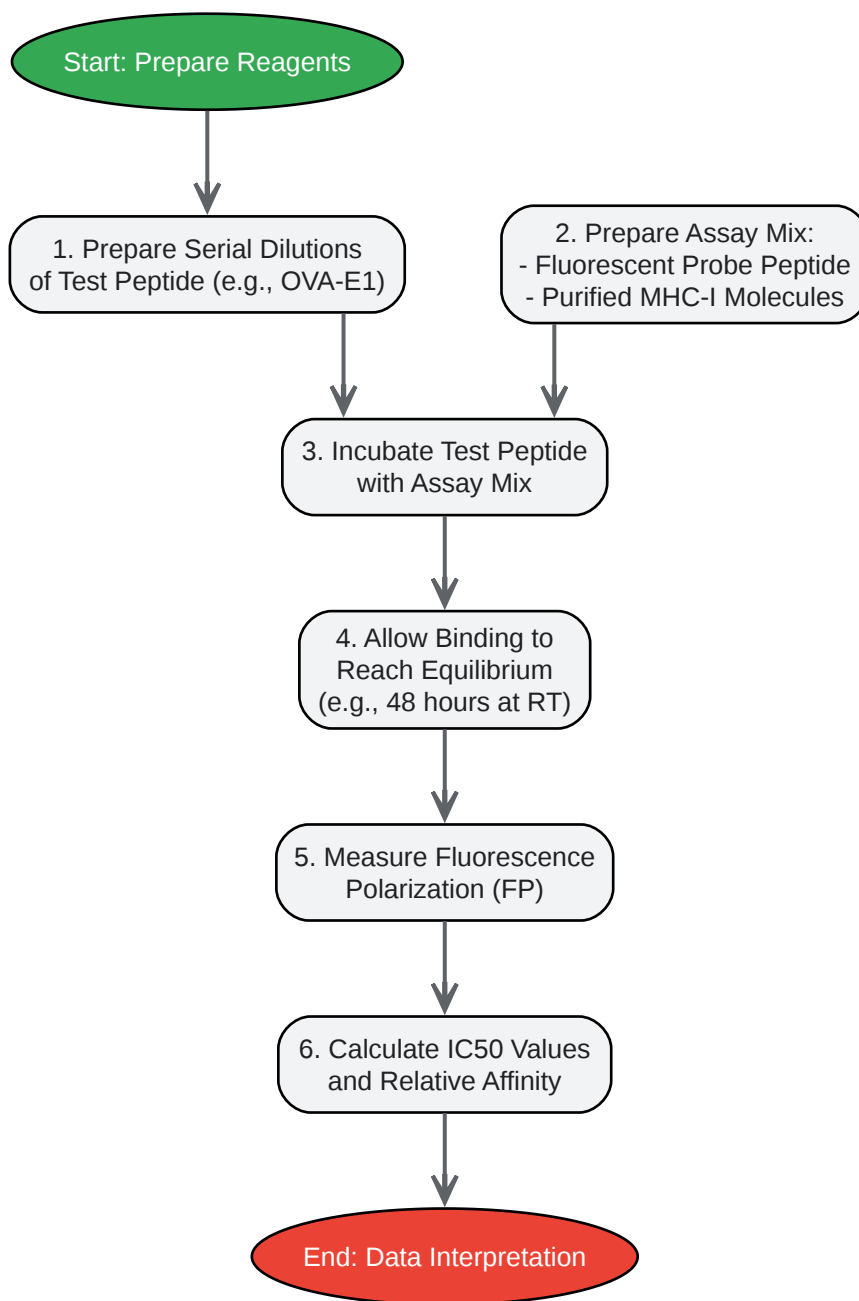


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Caption: Endogenous MHC Class I Antigen Presentation Pathway.

Experimental Workflow: Competitive Binding Assay

The following diagram outlines the major steps of the competitive fluorescence polarization-based MHC class I binding assay.



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Caption: Workflow for the MHC-I Competitive Binding Assay.

Data Presentation: Quantitative Binding Analysis

The binding affinity of the **OVA-E1 peptide** (SIINFEKL) to H-2Kb is compared against a known high-affinity viral peptide (positive control) and a non-binding peptide (negative control). IC50

values represent the concentration of the peptide required to inhibit 50% of the binding of the fluorescent probe. Lower IC50 values indicate higher binding affinity.[\[10\]](#)[\[11\]](#)

Peptide Name	Sequence	MHC Allele	IC50 (nM)	Relative Affinity (vs. Positive Control)	Interpretation
Test Peptide (OVA-E1)	SIINFEKL	H-2Kb	12.5	0.80	High Binder
Positive Control	RGYVYQGL	H-2Kb	10.0	1.00	High Binder
Negative Control	GILGFVFTL	H-2Kb	> 20,000	< 0.0005	Non-Binder

Data are representative and for illustrative purposes only.

Experimental Protocols

This protocol describes a fluorescence polarization (FP)-based competitive binding assay. FP is a robust method for measuring molecular interactions in solution.[\[4\]](#)

Materials and Reagents

- Purified MHC Class I Molecules: Recombinant, soluble H-2Kb molecules (empty or with a placeholder peptide that can be exchanged).
- Test Peptide: Lyophilized **OVA-E1 peptide** (SIINFEKL) of >95% purity.
- Positive Control Peptide: Lyophilized high-affinity H-2Kb binding peptide (e.g., RGYVYQGL from Vesicular Stomatitis Virus).
- Negative Control Peptide: Lyophilized non-binding peptide for H-2Kb.
- Fluorescent Probe Peptide: A high-affinity H-2Kb binding peptide labeled with a fluorescent dye (e.g., Fluorescein).

- Assay Buffer: PBS with 0.05% Tween-20 and a protease inhibitor cocktail, pH 7.2.
- DMSO: For peptide solubilization.
- Assay Plates: Black, non-binding, 384-well microplates.
- Fluorescence Polarization Plate Reader: Equipped with appropriate excitation and emission filters for the chosen fluorophore.

Protocol: Step-by-Step

1. Preparation of Peptides: a. Solubilize all lyophilized peptides (Test, Positive, Negative) in DMSO to create a high-concentration stock (e.g., 10 mM). b. Perform a serial dilution of the test and control peptides in Assay Buffer. A typical starting concentration for the dilution series is 100 μ M, with 10-12 dilution points.
2. Assay Setup: a. Prepare a master mix containing the fluorescent probe peptide (at a fixed concentration, e.g., 5 nM) and purified H-2Kb molecules (e.g., 100 nM) in Assay Buffer. b. Dispense the peptide dilutions into the 384-well plate. Include wells for "no inhibitor" (fluorescent probe + MHC only) and "background" (fluorescent probe only) controls. c. Add the master mix to all wells containing the peptide dilutions. d. The final reaction volume should be consistent across all wells (e.g., 20 μ L).
3. Incubation: a. Seal the plate to prevent evaporation. b. Incubate the plate at room temperature for 48 hours in the dark to allow the binding reaction to reach equilibrium.^[12] The optimal incubation time may vary and should be determined empirically.
4. Measurement: a. After incubation, centrifuge the plate briefly to remove any condensation from the seal. b. Read the plate on a fluorescence polarization plate reader. Measure the polarization values in millipolarization units (mP).
5. Data Analysis: a. Subtract the background mP value (fluorescent probe only) from all other readings. b. Plot the mP values against the logarithm of the inhibitor peptide concentration. c. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism). d. Determine the IC₅₀ value, which is the concentration of the test peptide that reduces the maximum specific binding of the fluorescent probe by 50%. e.

Calculate the relative binding affinity by dividing the IC50 of the positive control peptide by the IC50 of the test peptide.

Conclusion

This application note provides a comprehensive framework for assessing the binding affinity of the **OVA-E1 peptide** to the MHC class I molecule H-2Kb. The detailed protocol for a competitive binding assay, along with guidelines for data interpretation and visualization of the underlying biological pathways, offers a robust tool for researchers in immunology and drug development. Accurate determination of peptide-MHC binding is a critical first step in identifying potential T-cell epitopes for the rational design of vaccines and immunotherapies.

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